molecular formula C20H20N4OS B2956524 N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251694-63-9

N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2956524
CAS No.: 1251694-63-9
M. Wt: 364.47
InChI Key: IBZAPPNOCCRLFU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is central to the investigation of B-cell mediated pathologies. Its primary research value lies in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant BCR signaling is a known driver of disease progression. Furthermore, this compound is a critical tool in oncology research, particularly for hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), which are dependent on BTK-mediated survival signals. Researchers utilize this inhibitor to dissect the role of BTK in immune cell activation, proliferation, and tumorigenesis, providing valuable insights for the development of novel targeted therapeutics. The compound's structure is designed for high selectivity, making it a preferred reagent for probing BTK-specific functions in complex cellular environments.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-7-8-14(2)17(10-13)24-19(25)12-26-20-11-18(22-15(3)23-20)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZAPPNOCCRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring and a thioether group, positions it as a candidate for various biological applications, particularly in the field of anti-infective agents.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C_{18}H_{22}N_{4}OS
  • Molecular Weight : Approximately 364.47 g/mol
  • Structural Features : The compound features a dimethylphenyl group and a pyrimidine-thioether framework, which may confer distinct biological activities compared to other similar compounds.

Antitubercular Properties

Preliminary studies indicate that this compound exhibits anti-tubercular properties . This is particularly relevant in light of the global health challenges posed by tuberculosis. The compound's structure allows it to interact with specific biological targets, potentially affecting bacterial resistance mechanisms.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Cell Viability Tests : Determining the cytotoxic effects on various cell lines.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(3-pyridyl)-N'-(4-pyridinyl)ureaContains urea linkageAntitumor activity
6-Methylpyrimidine derivativesSimilar pyrimidine structureAntibacterial properties
Benzothiazole derivativesContains thiazole ringAntitubercular activity

This comparative analysis highlights the unique combination of structural elements in this compound, which may lead to targeted therapeutic applications leveraging its unique interactions within biological systems.

Case Studies and Research Findings

Recent research has focused on the biological activity of pyrimidine-based compounds, indicating their significance in drug discovery. Notably, studies have shown that pyrimidine derivatives can exhibit potent antiviral and anticancer activities. For instance, certain pyrimidines demonstrated superior antiviral activity against resistant strains of viruses .

In another study, a related compound exhibited significant inhibition of cell proliferation in cancer cell lines while maintaining a favorable safety profile in vivo. Such findings underscore the potential of compounds like this compound as promising candidates for further development in therapeutic applications .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

This analog substitutes the 2,5-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety. In silico ADMET analysis predicts high oral bioavailability for this compound, attributed to favorable physicochemical properties (e.g., logP, polar surface area) and drug-likeness scores. The methoxy groups may enhance solubility compared to methyl substituents, though steric effects could alter target binding .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide

This compound replaces the pyridin-2-yl group with a 6-oxo-1,6-dihydropyrimidine ring. The synthesis yield (72%) and NMR data suggest distinct conformational preferences, such as intramolecular hydrogen bonding (NHCO signal at δ 9.52 ppm) .

Ester and Thioether Derivatives

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

This derivative features an ethyl ester and a thietan-3-yloxy group instead of the acetamide and pyridinyl substituents. The ester group increases hydrophobicity, while the thietane ring introduces conformational rigidity. Such modifications may alter metabolic pathways (e.g., ester hydrolysis) compared to the parent acetamide .

Chloroacetamide Pesticides

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) share the acetamide backbone but include chlorine and alkyl groups, directing their use as herbicides. The absence of heteroaromatic rings (e.g., pyrimidine, pyridine) in pesticides highlights how structural variations dictate application: chloroacetamides target plant lipid biosynthesis, whereas pyrimidinyl acetamides likely interact with eukaryotic enzymes or receptors .

Antimicrobial Pyrimidine Derivatives

N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates the role of pyrimidine scaffolds in antimicrobial activity. Unlike the target compound, this derivative includes fluorophenyl and aminomethyl groups, enabling cross-membrane transport and target inhibition via hydrogen bonding (e.g., N–H⋯N interactions). The dihedral angles between aromatic planes (e.g., 12.8°) suggest optimized binding conformations, a feature that could inform design improvements for the target molecule .

Table 2: Bioactivity and Structural Correlations

Compound Class Key Functional Groups Bioactivity/Application
Target Acetamide Pyridinyl, thioether Potential pharmaceuticals
Chloroacetamides Chlorine, alkyl chains Herbicides (e.g., alachlor)
Antimicrobial Pyrimidines Fluorophenyl, aminomethyl Antibacterial/antifungal

Q & A

Q. Critical Conditions :

  • Maintain strict stoichiometric control to avoid side reactions (e.g., over-alkylation).
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates.

How can researchers optimize reaction yields for the alkylation step involving 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol?

Advanced Question
Yield optimization requires addressing:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) may enhance regioselectivity, but ligand choice (e.g., phosphines) must balance steric and electronic effects.
  • Solvent Effects : Polar aprotic solvents like DMSO improve solubility of pyrimidine-thiol intermediates but may increase side reactions. Empirical testing via a statistical Design of Experiments (DoE) is recommended to identify optimal solvent/catalyst combinations .
  • Temperature Gradients : Kinetic studies using differential scanning calorimetry (DSC) can pinpoint exothermic phases requiring controlled heating/cooling .

How should contradictory data on the compound’s bioactivity (e.g., antibacterial vs. antifungal efficacy) be resolved?

Advanced Question
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing) across labs and validate using reference strains.
  • Structural Confounders : Confirm compound purity via HPLC-MS and crystallography (e.g., detecting polymorphic forms, as seen in related pyrimidine derivatives ).
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations across target proteins (e.g., fungal Cyp51 vs. bacterial DNA gyrase).

What advanced characterization techniques are essential for confirming the compound’s structural integrity?

Basic Question

  • X-ray Crystallography : Resolve dihedral angles between pyrimidine and aryl groups to confirm substituent orientation (e.g., deviations <1.01 Å from the pyrimidine plane ).
  • NMR Spectroscopy : Use 1H-15N^{1}\text{H-}^{15}\text{N} HMBC to verify thioacetamide linkage and pyridinyl-pyrіmidine conjugation.
  • Mass Spectrometry : High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragmentation patterns unique to the thiopyrimidine core.

How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?

Advanced Question

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to predict solubility (via logP) and metabolic stability (e.g., CYP450 interaction sites) .
  • Reaction Path Search : Use nudged elastic band (NEB) methods to model transition states for key steps (e.g., thiol alkylation barriers) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 prioritize derivatives with optimal bioavailability and low toxicity.

What experimental strategies mitigate safety risks during large-scale synthesis?

Basic Question

  • Process Hazard Analysis (PHA) : Conduct DSC and reaction calorimetry to identify exothermic risks .
  • Waste Management : Neutralize acidic/byproduct streams (e.g., iron sludge from reductions) using CaCO3_3 before disposal .
  • Ventilation : Use fume hoods rated for pyridine derivatives (TLV <5 ppm) and monitor airborne particulates .

How can researchers address low reproducibility in thiopyrimidine alkylation reactions?

Advanced Question

  • Parameter Screening : Apply fractional factorial designs to test variables (e.g., solvent polarity, base strength, reaction time) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track thiolate anion formation, ensuring complete deprotonation before alkylation .
  • Batch-to-Batch Analysis : Compare lot-specific impurities via LC-MS and correlate with yield deviations.

What methodologies support the study of structure-activity relationships (SAR) for this compound?

Advanced Question

  • Crystallographic SAR : Compare hydrogen-bonding motifs (e.g., intramolecular N—H⋯N bonds) across derivatives to correlate with bioactivity .
  • Free-Wilson Analysis : Statistically deconstruct substituent contributions (e.g., 2,5-dimethylphenyl vs. fluorophenyl) to activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100+ ns trajectories to assess substituent effects on binding entropy.

How can researchers integrate computational and experimental data to accelerate reaction discovery?

Advanced Question

  • Feedback-Driven Workflows : Use ICReDD’s approach to iteratively refine quantum chemical predictions with experimental data (e.g., optimizing transition-state geometries) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways for novel derivatives.
  • High-Throughput Experimentation (HTE) : Couple robotic synthesis with DFT screening to prioritize high-yield routes .

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